4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid

Lipophilicity Drug-likeness Regioisomer comparison

Researchers requiring a functionalized isothiazole scaffold often face supply inconsistency and limited solid-form data. This 4-amino-3-phenylisothiazole-5-carboxylic acid offers a direct free acid handle for amide coupling without deprotection, streamlining synthesis of kinase and xanthine oxidase inhibitor libraries. - Directly enables salt formation and amide coupling, eliminating ester cleavage steps. - Validated scaffold for anti-mitotic lead generation (2-10 nM potency in SAR studies). - Documented methyl ester polymorphism (0.59 kJ/mol lattice energy difference) supports solid-form patent landscaping.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 82424-75-7
Cat. No. B3286325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid
CAS82424-75-7
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)O
InChIInChI=1S/C10H8N2O2S/c11-7-8(6-4-2-1-3-5-6)12-15-9(7)10(13)14/h1-5H,11H2,(H,13,14)
InChIKeyRFVQCWQMQWFMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid: Overview and Scaffold Utility


4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid (CAS 82424-75-7; MF: C₁₀H₈N₂O₂S; MW: 220.25) belongs to the 3-aryl-4-aminoisothiazole-5-carboxylic acid class [1]. It is a heterocyclic building block with a free carboxylic acid handle, a 4-amino group, and a 3-phenyl substituent on the isothiazole ring . Distinct from many analogs, the compound lacks an ester prodrug motif, offering a direct free acid for salt formation or amide coupling without deprotection steps.

Free Acid Handle

Enables direct amide coupling and salt formation without ester deprotection.

4-Amino Group

Critical for hydrogen-bond-directed design and pharmacophore retention in xanthine oxidase and kinase series.

3-Phenyl Scaffold

Provides unsubstituted baseline for SAR studies; distinct from halogenated or trifluoromethyl analogs.

Why Substitution Pattern Prevents Generic Interchange of Isothiazole Carboxylic Acids


Although the isothiazole-5-carboxylic acid scaffold appears generic, substitution pattern profoundly alters lipophilicity, ionization, intermolecular packing, and downstream reactivity [1]. The 4-amino group is critical for hydrogen-bond-directed crystal engineering and for conferring biological activity in kinase and xanthine oxidase inhibitor series; its absence in the regioisomeric 3-phenylisothiazole-4-carboxylic acid (CAS 18160-82-2) eliminates these interaction vectors and reduces calculated polar surface area, rendering it a functionally distinct intermediate . The quantitative evidence below demonstrates that even within the same 4-amino-5-carboxyisothiazole sub-family, aryl substitution and esterification status govern melting point by >100 °C and dictate polymorphic landscape, making blind substitution scientifically unsound.

Regioisomer Lacks Key Interactions

3-Phenylisothiazole-4-carboxylic acid (CAS 18160-82-2) lacks the 4-amino group, eliminating hydrogen-bond vectors and reducing polar surface area. Substitution may alter target engagement and crystallization behavior.

Substitution Pattern Shifts Solid-State Properties

Aryl substitution and esterification status change melting point by >100 °C and polymorphic landscape. Blind substitution without characterization risks unexpected physical form and reactivity.

Quantitative Differentiation Evidence for 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid


Lipophilicity and Ionization Versus the 4-Carboxylic Acid Regioisomer

The target compound (4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid) exhibits a calculated LogP of 2.59 [1], approximately 0.08–0.39 LogP units higher than the regioisomeric 3-phenylisothiazole-4-carboxylic acid (LogP = 2.51–2.20, depending on source) . Furthermore, the 4-amino group introduces a JChem-predicted acid pKa of 3.90 [1], whereas the 4-carboxylic acid isomer lacks this ionizable amino center, fundamentally altering pH-dependent solubility and salt-forming capacity.

Lipophilicity & Ionization
Cross-study comparable
ΔLogP +0.08 to +0.39 vs regioisomer; acid pKa 3.90
Higher lipophilicity and distinct ionization support differentiated medicinal chemistry workflows.
In silico predicted values; confirm experimentally.
Lipophilicity Drug-likeness Regioisomer comparison

Melting Point Variation Across 3-Aryl-4-aminoisothiazole Analogs

The free acid (4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid) melts at 221–223 °C [1]. Substitution of the 3-phenyl ring with electron-withdrawing groups such as 4-chloro (233–235 °C) or 4-fluoro (256–258 °C) raises the melting point by up to 35 °C, whereas 4-nitro substitution (240–243 °C) produces an intermediate thermal stability [1]. This narrow melting range and intermediate thermal stability make the unsubstituted 3-phenyl derivative preferable for recrystallization-based purification and formulation studies where excessive lattice energy could limit solubility.

Melting Point Variation
Cross-study comparable
221–223 °C (3-phenyl) vs 233–258 °C (halogenated analogs)
Lower melting point may improve solubility and formulation ease compared to halogenated analogs.
Patent-reported values (US4539328).
Solid-state characterization Crystallinity Analog comparison

Polymorphism Risk and Crystal Engineering of the Methyl Ester

The methyl ester of the target compound (methyl 4-amino-3-phenylisothiazole-5-carboxylate) crystallizes in two distinct polymorphic forms: a noncentrosymmetric form (lower density, lattice energy 0.59 kJ/mol lower) from volatile solvents, and a centrosymmetric form from dense tetrachloromethane [1]. This polymorphic tendency is directly tied to the 4-amino group's hydrogen-bonding repertoire and stacking interactions of the 3-phenyl ring, demonstrating that the 4-amino-3-phenyl scaffold is structurally pre-configured for crystal engineering—a feature not observed in the 4-desamino regioisomer.

Polymorph Lattice Energy
Class-level inference
ΔE_lattice = 0.59 kJ/mol between polymorphs (methyl ester)
Well-characterized polymorphic pair supports crystal engineering and solid-form development.
Single-crystal XRD and periodic DFT; methyl ester analog.
Polymorphism Crystal engineering Amflutizole analog

Synthetic Utility in Anti-Mitotic Dihydroisothiazolopyridinones

3-Aryl-5-isothiazolecarboxylic acid esters (including those derived from the target free acid) serve as the key building block in a multicomponent condensation to yield 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones, which exhibit anti-mitotic activity [1]. Optimized derivatives from this series show sea urchin embryo cleavage alteration at 2–10 nM and cancer cell cytotoxicity with IC₅₀ values in the low nanomolar to submicromolar range, including against drug-resistant lines [1]. When the phenyl A-ring lacks a 4-methoxy substituent (the native substitution of the target compound), a different activity profile is expected, making the unsubstituted phenyl variant a critical reference intermediate in structure-activity relationship (SAR) campaigns.

Anti-Mitotic Activity (Downstream)
Supporting evidence
EC₅₀ 2–10 nM (sea urchin embryo); cancer cell IC₅₀ low nM–sub-µM
Derived dihydroisothiazolopyridinones show research-grade anti-mitotic effects; baseline SAR tool.
Reported in multi-component condensation products; in vitro assays.
Anti-mitotic Microtubule destabilizer Cancer

Xanthine Oxidase Inhibitor Pharmacophore Requirement

U.S. Patent US4346094 establishes that 3-phenyl-4-substituted-5-isothiazolecarboxylic acids, including the target compound, are pharmacologically active as xanthine oxidase inhibitors, capable of lowering serum urate levels in mammals [1]. The 4-amino group is a key pharmacophoric element; replacement with hydrogen, chloro, or hydroxy diminishes or abolishes activity. The marketed analog amflutizole (3-(3-trifluoromethylphenyl)-4-amino-5-isothiazolecarboxylic acid) demonstrated dose-dependent urate reduction in gout patients [2], but the 3-CF₃ group introduces metabolic liabilities not present in the 3-phenyl analog, making the target compound a cleaner scaffold for next-generation inhibitor design.

Xanthine Oxidase Pharmacophore
Class-level inference
General formula covers target; 4-NH₂ essential for activity (US4346094)
Supports use in xanthine oxidase inhibitor research; exact IC₅₀ not disclosed.
Patent SAR; amflutizole (3-CF₃) clinically studied, target not.
Xanthine oxidase inhibitor Hyperuricemia Gout

Nematicidal Activity Versus 3-Alkoxyisothiazoles

U.S. Patent US4539328 demonstrates that 3-aryl-4-amino-5-isothiazolecarboxylic acid derivatives are effective nematicidal agents at lower application rates than the previously known 3-alkoxyisothiazoles [1]. The unsubstituted 3-phenyl derivative (the target compound) is explicitly listed among the active nematicidal agents, whereas the 3-alkoxy compounds required higher soil loading for comparable efficacy. This establishes the 4-amino-3-phenyl scaffold as a privileged nematicidal chemotype with superior potency.

Nematicidal Activity
Class-level inference
Active at lower application rates vs 3-alkoxyisothiazoles (US4539328)
Supports nematicidal screening studies; reported efficacy advantage over alkoxy analogs.
Qualitative patent claims; exact ED₅₀ not disclosed.
Nematicide Agrochemical Crop protection

Validated Application Scenarios for 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid


Xanthine Oxidase Inhibitor Lead Optimization

The compound serves as a direct scaffold for xanthine oxidase inhibitor SAR exploration. Its calculated LogP (2.59) and free carboxylic acid provide a differentiated physicochemical starting point compared to the more lipophilic 3-CF₃ analog amflutizole, potentially improving metabolic stability while retaining the essential 4-amino pharmacophore validated in US4346094 [1]. Researchers can esterify or amidate the free acid to modulate bioavailability without cleaving a pre-formed prodrug.

Microtubule-Destabilizer Cancer Drug Discovery

Esterification of the free acid yields the methyl or ethyl ester building block that undergoes multicomponent condensation with aldehydes and Meldrum's acid to generate anti-mitotic leads active at 2–10 nM in the sea urchin embryo assay [1]. The unsubstituted 3-phenyl ring provides the baseline for SAR optimization, where introduction of a p-methoxy group was shown to enhance antiproliferative potency in the derived dihydroisothiazolopyridinone series.

Solid-Form and Crystallization Process Development

The methyl ester analog exhibits two well-characterized polymorphs with a lattice energy difference of 0.59 kJ/mol [1]. This documented polymorphism makes the 4-amino-3-phenylisothiazole scaffold an excellent model system for crystal engineering studies, nucleation control, and solid-form patent landscaping—advantages that the non-amino 4-carboxylic acid regioisomer (CAS 18160-82-2) does not offer.

Nematicidal Lead Identification for Agrochemicals

As explicitly claimed in US4539328 [1], 3-phenyl-4-amino-5-isothiazolecarboxylic acid exhibits nematicidal activity at lower application rates than 3-alkoxyisothiazole benchmarks. Agrochemical R&D teams can directly formulate the free acid or its simple esters for soil application screening, leveraging the established structure-activity relationship that favors 3-aryl substitution over 3-alkoxy for potency.

Application
Selection Property
Validation Focus
Xanthine Oxidase Research
Free acid for direct derivatization; 4-amino pharmacophore
Xanthine oxidase inhibition assay; SAR comparison vs 3-CF₃ analog
Anti-Mitotic Lead Identification
3-Phenyl baseline scaffold for SAR
Sea urchin embryo assay validation; cancer cell cytotoxicity profiling
Solid-Form and Crystallization Studies
Well-characterized polymorphic pair (methyl ester)
Polymorph screening; crystallization process development
Nematicidal Screening
3-Aryl-4-amino scaffold for nematicidal activity
Soil application screening; comparison to 3-alkoxy benchmarks
Quote Request

Request a Quote for 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.